Methyl 3-methylbenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 3-methylbenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring.
Mechanism of Action
Biochemical Pathways
Thiophene derivatives, in general, have been shown to exhibit a variety of biological effects, suggesting that they may interact with multiple biochemical pathways
Action Environment
The action, efficacy, and stability of Methyl 3-methylbenzo[b]thiophene-2-carboxylate can be influenced by various environmental factors . These factors can include pH, temperature, presence of other chemicals, and biological factors such as the presence of specific enzymes or proteins. Understanding these influences is crucial for optimizing the use of the compound and predicting its behavior in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methylbenzo[b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including microwave-assisted synthesis. For instance, the microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C can yield 3-aminobenzo[b]thiophenes in high yields .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methylbenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Methyl 3-methylbenzo[b]thiophene-2-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Benzo[b]thiophene-2-carboxylic acid methyl ester
- Methyl thianaphthene-2-carboxylate
- 3-Methylbenzo[b]thiophene-2-carboxaldehyde
Comparison: Methyl 3-methylbenzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or industrial applications, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
methyl 3-methyl-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-7-8-5-3-4-6-9(8)14-10(7)11(12)13-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBXIMKCWBPTDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296367 | |
Record name | methyl 3-methylbenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3133-81-1 | |
Record name | 3133-81-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-methylbenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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